1-(6-chloropyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide
Description
1-(6-Chloropyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at the 6-position. The piperidine-3-carboxamide moiety is functionalized with a 2-methoxybenzyl group on the amide nitrogen. The 2-methoxybenzyl substituent introduces electron-donating properties, which may influence solubility, bioavailability, and target binding interactions.
Properties
Molecular Formula |
C18H21ClN4O2 |
|---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C18H21ClN4O2/c1-25-15-7-3-2-5-13(15)11-20-18(24)14-6-4-10-23(12-14)17-9-8-16(19)21-22-17/h2-3,5,7-9,14H,4,6,10-12H2,1H3,(H,20,24) |
InChI Key |
PIGLGCKYDDJVAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide typically involves multiple steps:
-
Formation of the Chloropyridazine Intermediate
- Starting with a suitable pyridazine derivative, chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
-
Preparation of the Piperidine Derivative
- The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials like 1,5-diaminopentane. This step may involve the use of catalysts and specific reaction conditions to ensure the formation of the piperidine ring.
-
Coupling Reaction
- The chloropyridazine intermediate is then coupled with the piperidine derivative using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. This step forms the desired carboxamide linkage.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloropyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the molecule.
Substitution: The chloropyridazine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
1-(6-chloropyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Compound A : 1-(6-Chloropyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-3-carboxamide (AGN-PC-0JJ82G)
- Key Differences: Substituent on the amide nitrogen: A 1-methylpyrrole-methyl group replaces the 2-methoxybenzyl group.
- Molecular Formula : C₁₇H₂₀ClN₅O vs. the target compound’s estimated formula (C₁₈H₁₉ClN₄O₂).
Compound B : 1-(2-Chlorobenzoyl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-3-carboxamide
- Key Differences :
- Core heterocycle: A 2-chlorobenzoyl group replaces the 6-chloropyridazinyl ring.
- Substituent: A methylsulfanylphenyl group introduces sulfur-based hydrophobicity.
- Impact : The benzoyl group may enhance π-π stacking interactions, while the methylsulfanyl group increases metabolic susceptibility compared to the methoxy group.
Compound C : 1-(3-Benzoylbenzoyl)-N-(4-chloro-3-methoxyphenyl)piperidine-3-carboxamide
- Key Differences: Substituent: A bulky 3-benzoylbenzoyl group replaces the pyridazine ring. Impact: The extended aromatic system may improve binding affinity to hydrophobic targets but reduce aqueous solubility. Synthesis yield for this derivative was notably low (17%).
Physicochemical and Functional Properties
Biological Activity
1-(6-chloropyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure comprising a piperidine ring, a chlorinated pyridazine moiety, and a methoxybenzyl group. Its molecular formula is C18H21ClN4O2, with a molecular weight of 360.8 g/mol.
Research indicates that this compound exhibits significant biological activity, particularly as an antagonist of muscarinic receptors, especially muscarinic receptor 4 (M4). This receptor plays a crucial role in various neurological functions and is being explored for therapeutic applications in treating neuropsychiatric disorders such as schizophrenia. The precise mechanisms of action are still under investigation but may involve modulation of enzyme activity or receptor interactions.
Pharmacological Properties
1-(6-chloropyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide has been studied for various pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially interacting with specific molecular targets within biological systems.
- Anticancer Potential : There is ongoing research into its anticancer properties, indicating possible interactions with cellular pathways that could inhibit tumor growth.
- Neurological Applications : Its antagonistic action on muscarinic receptors positions it as a candidate for further exploration in the treatment of neurological conditions.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide | Chlorinated pyridazine and piperidine | Potential muscarinic antagonist |
| N-(2-chlorobenzyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide | Chlorobenzyl substitution | Potential muscarinic antagonist |
| N-(4-fluorobenzyl)-piperidine-4-carboxamide | Fluorobenzyl substitution | Antidepressant activity |
| N-(3-methoxyphenyl)-piperidine-4-carboxamide | Methoxyphenyl substitution | Analgesic properties |
This comparative analysis highlights the unique structural aspects of 1-(6-chloropyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide that may enhance its receptor selectivity and pharmacological profile compared to other derivatives.
Recent Studies
Several studies have focused on the synthesis and evaluation of this compound's biological activities:
- Antimicrobial Screening : In vitro studies have shown that derivatives of piperidine compounds exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. These findings suggest that similar compounds could be effective against resistant bacterial strains .
- Enzyme Inhibition : The compound has also been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases. Strong inhibitory activity was observed in some derivatives, indicating potential therapeutic applications .
Future Directions
Ongoing research aims to elucidate the mechanisms underlying the biological activities of 1-(6-chloropyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide. This includes:
- Docking Studies : These studies are essential for understanding how the compound interacts at the molecular level with its biological targets.
- Derivatives Exploration : Investigating structural modifications may lead to compounds with enhanced efficacy or selectivity for specific receptors or enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
